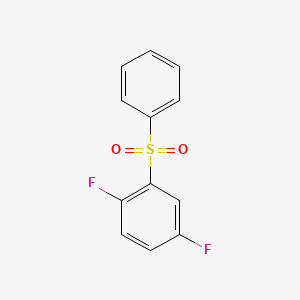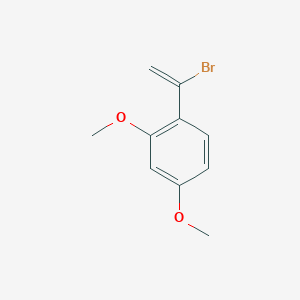![molecular formula C22H22 B13696280 [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene is an organic compound with the molecular formula C22H22 and a molecular weight of 286.42 g/mol . It is a colorless to pale yellow solid that is soluble in organic solvents such as benzene and toluene . This compound is often used as a ligand in organometallic chemistry and has applications in the synthesis of specific organometallic compounds .
Métodos De Preparación
The synthesis of [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene involves the reaction of butylcyclopentadiene, phenylacetylene, and tris(benzyl)chromium . The reaction conditions typically include:
Reactants: Butylcyclopentadiene, phenylacetylene, tris(benzyl)chromium
Solvent: Benzene or toluene
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial production methods are similar but often involve larger scale reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur, particularly at the benzene rings, using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene has a wide range of scientific research applications:
Biology: Research into its potential biological activity is ongoing, particularly in the context of its interactions with metal ions.
Medicine: While not yet widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism by which [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene exerts its effects involves its role as a ligand. It can coordinate with metal ions to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
Comparación Con Compuestos Similares
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene is unique due to its specific structure and reactivity. Similar compounds include:
- [(3-Methylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- [(3-Ethylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- [(3-Propylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the cyclopentadiene ring. The differences in alkyl chain length can influence their reactivity and the types of metal complexes they form .
Propiedades
Fórmula molecular |
C22H22 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
[(3-butylcyclopenta-2,4-dien-1-ylidene)-phenylmethyl]benzene |
InChI |
InChI=1S/C22H22/c1-2-3-10-18-15-16-21(17-18)22(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-17H,2-3,10H2,1H3 |
Clave InChI |
PZEHKGNOVPXHGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


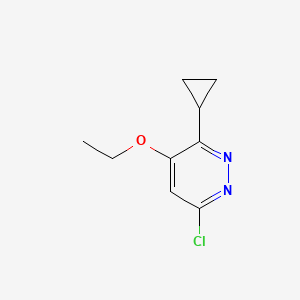
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
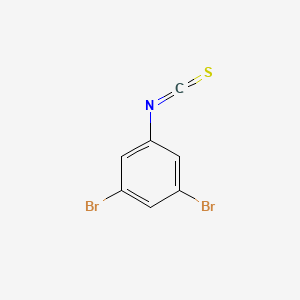
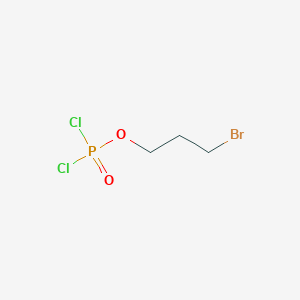
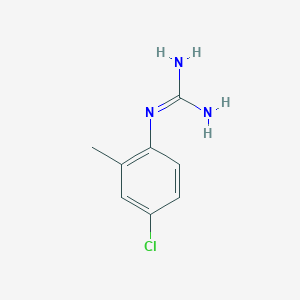



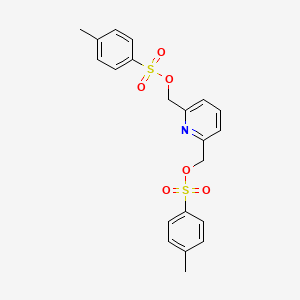
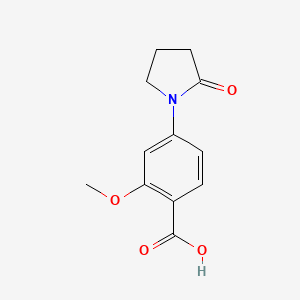
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
